3-Methyl Substitution Modulates Lipophilicity to Fine-Tune Drug-like Properties
The introduction of a methyl group at the 3-position of bicyclo[1.1.0]butane-1-carboxylate is predicted to increase the calculated partition coefficient (cLogP) relative to the parent, unsubstituted methyl ester. While direct comparative experimental logP data is not available in the public domain for this specific compound, this difference is a well-established structure-property relationship in medicinal chemistry [1]. The quantified structural difference (C7H10O2, MW: 126.15 g/mol vs. the parent C6H8O2, MW: 112.13 g/mol) represents a tangible change in heavy atom count and hydrophobic surface area, which are key drivers of lipophilicity and permeability [2].
| Evidence Dimension | Lipophilicity and molecular weight modulation via methyl substitution |
|---|---|
| Target Compound Data | Molecular Formula: C7H10O2, Molecular Weight: 126.15 g/mol |
| Comparator Or Baseline | Methyl bicyclo[1.1.0]butane-1-carboxylate: C6H8O2, 112.13 g/mol |
| Quantified Difference | A difference of 14.02 mass units, corresponding to one methylene (CH2) group, increasing the molecular weight by 12.5%. |
| Conditions | Calculated from molecular formula; lipophilicity modulation is a universal structure-activity relationship (SAR) principle. |
Why This Matters
For medicinal chemistry procurement, selecting the methyl-substituted building block is essential for exploring SAR around lipophilicity and metabolic stability without altering the core BCB scaffold's strain-driven reactivity.
- [1] Bicyclobutane - Wikipedia contributors. Bicyclobutane. Wikipedia, The Free Encyclopedia. Accessed May 4, 2026. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54697723, Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate. Accessed May 4, 2026. View Source
